Barium thiocyanate

C2BaN2S2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2BaN2S2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Detection of Metal Ions

One of the most prevalent applications of barium thiocyanate is as an analytical reagent for identifying specific metal ions in solutions. Barium thiocyanate reacts with certain metal cations to form insoluble precipitates with distinct colors. For instance, it reacts with ferric ions (Fe³⁺) to produce a blood-red precipitate of ferric thiocyanate (Fe(SCN)₃), allowing for the detection of iron in a sample [1]. Similarly, it forms a white precipitate with silver ions (Ag⁺) facilitating silver detection [1]. This ability to generate colored precipitates specific to certain metal ions makes barium thiocyanate a valuable tool in qualitative analysis experiments.

[1] Barium thiocyanate trihydrate [SCBT]. Retrieved from

Synthesis of Other Chemical Compounds

Barium thiocyanate also serves as a precursor for the synthesis of various other chemical compounds. By reacting barium thiocyanate with other reagents, researchers can produce specific desired compounds. For example, treatment of barium thiocyanate with sulfuric acid (H₂SO₄) leads to the formation of barium sulfate (BaSO₄), a white, insoluble precipitate commonly used as a desiccant [2].

[2] Barium Thiocyanate [American Elements]. Retrieved from

Other Research Applications

Beyond the aforementioned uses, barium thiocyanate finds application in various other scientific research fields:

- Electrochemistry: Barium thiocyanate can be used as an electrolyte in specific electrochemical studies [3].

- Crystallography: Barium thiocyanate crystals exhibit interesting properties for research in crystallography [4].

Barium thiocyanate is an inorganic compound with the chemical formula . It consists of barium cations and thiocyanate anions. This compound is typically encountered as a white crystalline solid that is soluble in water. Barium thiocyanate is notable for its endothermic reactions, particularly when formed through the reaction of barium hydroxide octahydrate and ammonium thiocyanate. The compound has applications in various fields, including analytical chemistry and as a reagent in organic synthesis.

Barium thiocyanate's uniqueness lies in its specific endothermic reaction characteristics when formed from solid reactants at room temperature, making it an excellent example for educational demonstrations on thermodynamics . Its toxicity profile also necessitates careful handling compared to some other salts like potassium thiocyanate.

Barium thiocyanate exhibits toxicity, particularly due to the presence of barium ions, which can be harmful to biological systems. It has been noted that compounds containing barium salts can lead to various toxic effects, including respiratory issues if inhaled and gastrointestinal distress if ingested. Additionally, thiocyanate ions can interfere with thyroid function by inhibiting iodine uptake, potentially leading to hypothyroidism if exposure is significant and prolonged . Therefore, handling this compound requires strict safety precautions to avoid exposure.

Barium thiocyanate can be synthesized through several methods, with the most common being the direct reaction between barium hydroxide and ammonium thiocyanate. Other methods may include:

- Neutralization Reactions: Reacting barium oxide or barium carbonate with thiocyanic acid.

- Double Displacement: Mixing solutions of barium chloride and ammonium thiocyanate, resulting in the precipitation of barium thiocyanate.

The choice of method often depends on the desired purity and yield of the product.

Barium thiocyanate has several applications:

- Analytical Chemistry: It is used as a reagent for detecting certain metal ions.

- Organic Synthesis: It serves as a source of thiocyanate groups in various organic reactions.

- Thermal Demonstrations: Due to its endothermic reaction properties, it is often used in educational demonstrations to illustrate principles of thermodynamics and

Studies on the interactions of barium thiocyanate typically focus on its reactivity with other compounds and its biological implications. For instance, research has indicated that exposure to barium salts can lead to adverse health effects, emphasizing the need for careful handling and disposal practices. Furthermore, interactions with other thiocyanates or heavy metals can yield complex formation or precipitation reactions that are important in environmental chemistry .

Barium thiocyanate can be compared to several similar compounds based on their chemical properties and applications:

| Compound | Formula | Solubility | Toxicity Level | Unique Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Barium Chloride | BaCl₂ | Soluble | Moderate | Commonly used in chemical synthesis | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Ammonium Thiocyanate | NH₄SCN | Soluble | High (toxic) | Used as a reagent in various

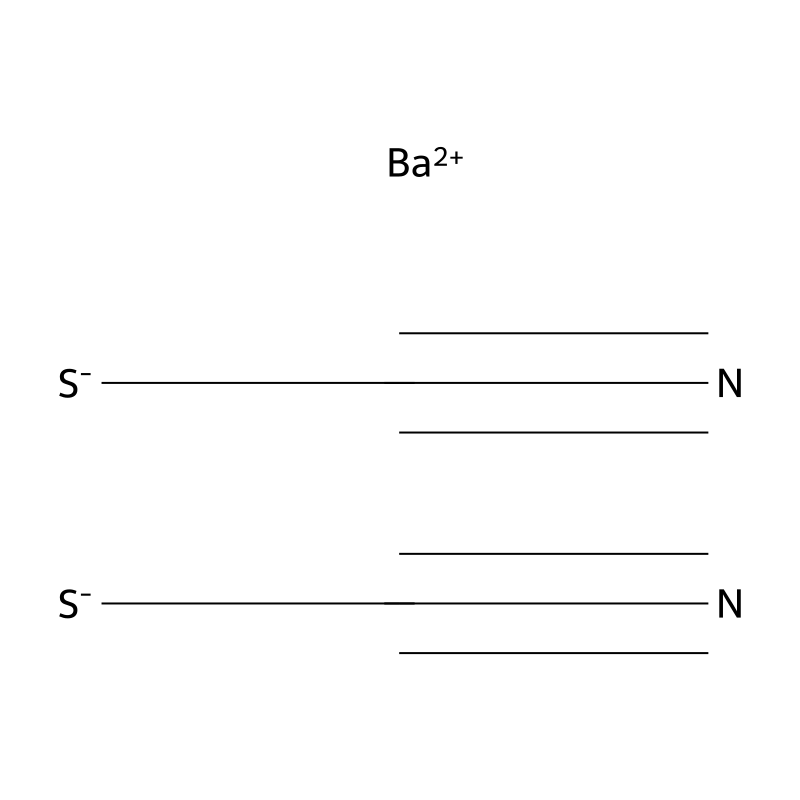

Laboratory-Scale Preparation RoutesMetathesis Reactions with Barium SaltsMetathesis reactions represent the most widely employed synthetic approach for laboratory-scale preparation of barium thiocyanate [1]. The fundamental principle involves the exchange of ions between two soluble salts, typically utilizing barium chloride or barium nitrate as the barium source and ammonium thiocyanate or potassium thiocyanate as the thiocyanate donor [22]. The primary metathesis reaction employs barium chloride dihydrate and ammonium thiocyanate in aqueous solution [1] : BaCl₂·2H₂O + 2NH₄SCN → Ba(SCN)₂·3H₂O + 2NH₄Cl This reaction proceeds readily at room temperature, typically requiring 30 minutes to 2 hours for completion . The reaction yields the stable trihydrate form of barium thiocyanate, which precipitates from solution due to its relatively low solubility compared to the ammonium chloride byproduct [1] [14]. An alternative metathesis approach utilizes barium nitrate and potassium thiocyanate [22]. This method offers advantages in terms of product purity, as the potassium nitrate byproduct exhibits high solubility and can be easily separated from the desired barium thiocyanate product [22]. The reaction typically requires elevated temperatures of 60-80°C and extended reaction times of 1-4 hours to achieve optimal yields [22]. Research has demonstrated that metathesis reactions can achieve yields ranging from 80-95% under optimized conditions . The reaction efficiency depends critically on several parameters including solution concentration, temperature, and stirring rate [22]. Optimal concentrations for laboratory-scale synthesis range from 0.1 to 0.5 molar, with higher concentrations potentially leading to rapid precipitation and poor crystal quality [14]. The crystalline structure of the product obtained through metathesis reactions has been characterized extensively using X-ray crystallography [1]. The anhydrous salt adopts a coordination polymer structure where barium ions are coordinated to eight thiocyanate anions through both barium-sulfur and barium-nitrogen bonds [1]. This coordination environment creates a three-dimensional network reminiscent of the fluorite structure [1]. Temperature control during metathesis reactions significantly influences both yield and product quality [22]. While room temperature conditions are sufficient for most preparations, controlled heating can accelerate reaction kinetics and improve crystal formation [22]. However, temperatures exceeding 100°C should be avoided to prevent thermal decomposition of thiocyanate groups [15]. Stirring parameters also play a crucial role in metathesis reaction outcomes [22]. Moderate stirring rates of 200-400 revolutions per minute provide optimal mixing while preventing excessive mechanical stress that could lead to crystal fragmentation [22]. The addition sequence of reactants affects precipitation characteristics, with slow addition of the thiocyanate solution to the barium salt solution generally producing more uniform crystal size distributions [22]. Direct Neutralization of Thiocyanic AcidDirect neutralization of thiocyanic acid with barium-containing bases represents an alternative synthetic pathway that can produce anhydrous barium thiocyanate under controlled conditions [1] . This method involves the reaction of freshly prepared thiocyanic acid with barium hydroxide or barium oxide . The neutralization reaction with barium hydroxide proceeds according to the following stoichiometry [1] [6]: Ba(OH)₂·8H₂O + 2HSCN → Ba(SCN)₂ + 2H₂O + 8H₂O This reaction is notably endothermic, resulting in significant temperature decreases that can reach approximately 35°C below ambient temperature [6] [17]. The endothermic nature of the reaction provides a unique advantage for controlling crystallization kinetics, as the reduced temperature promotes slower, more controlled precipitation [6] [23]. Thiocyanic acid must be prepared in situ due to its instability in aqueous solution [15]. The acid can be generated through acidification of alkali metal thiocyanates or through hydrolysis reactions under carefully controlled conditions [15]. The instability of thiocyanic acid in strongly acidic solutions limits the practical application of this synthetic route, as prolonged exposure to low pH conditions leads to decomposition to ammonium ion and carbonyl sulfide [15]. Temperature control during neutralization reactions is critical for product quality [17] [23]. The endothermic nature of the reaction can be exploited to maintain low temperatures that favor formation of high-quality crystals [23]. Reaction temperatures should be maintained between 0-25°C to prevent thermal decomposition while ensuring complete neutralization [17]. The neutralization method offers particular advantages for producing anhydrous barium thiocyanate . By conducting the reaction under rigorously anhydrous conditions and controlling the water content of the reaction medium, it is possible to obtain the anhydrous form directly . This eliminates the need for subsequent dehydration steps that may compromise product purity . Research has shown that the neutralization approach can achieve yields of 70-85% when properly optimized . The lower yields compared to metathesis reactions are attributed to the instability of thiocyanic acid and the challenges associated with maintaining optimal reaction conditions [15]. However, the products obtained through neutralization often exhibit superior purity due to the absence of ionic byproducts . The kinetics of neutralization reactions have been studied extensively, revealing that the reaction rate is influenced by the concentration of thiocyanic acid, the basicity of the barium compound, and the presence of water [15]. Maximum reaction rates are achieved when the thiocyanic acid concentration is maintained at moderate levels while ensuring sufficient basicity to drive the neutralization to completion [15]. Industrial Manufacturing ProcessesPrecipitation Optimization StrategiesIndustrial-scale production of barium thiocyanate requires sophisticated precipitation optimization strategies to ensure consistent product quality, high yields, and economic viability [8] [19]. Large-scale manufacturing typically employs continuous or semi-continuous precipitation processes that allow for precise control of reaction parameters and efficient separation of products [19] [33]. The primary industrial approach utilizes a multi-step precipitation process involving barium chloride, ammonium sulfate, and potassium thiocyanate [8]. This method enables the simultaneous production of barium thiocyanate while generating valuable ammonium sulfate as a co-product [8]. The reaction is typically conducted at temperatures ranging from 60-80°C to optimize reaction kinetics while maintaining product stability [8]. Supersaturation control represents a critical factor in industrial precipitation optimization [33]. Research has demonstrated that the degree of supersaturation directly influences crystal nucleation rates, growth kinetics, and final product characteristics [33]. Industrial processes typically maintain supersaturation ratios between 2.0 and 5.0 to balance nucleation rates with crystal quality [33]. Temperature management during industrial precipitation requires sophisticated control systems to maintain optimal conditions throughout the reactor volume [19] [28]. Temperature variations can lead to inconsistent product quality and reduced yields [28]. Industrial reactors typically employ multiple temperature sensors and automated control systems to maintain temperatures within ±2°C of the setpoint [19]. Mixing parameters in industrial-scale precipitation differ significantly from laboratory conditions due to the large reactor volumes involved [19] [33]. Industrial mixing systems must provide adequate mass transfer while minimizing energy consumption and mechanical stress on growing crystals [33]. Stirring rates in industrial reactors typically range from 100-250 revolutions per minute, significantly lower than laboratory-scale operations [19]. The addition sequence and rate of reactants critically influence precipitation outcomes in industrial processes [33]. Controlled addition of reactants through multiple injection points helps maintain uniform concentration profiles throughout the reactor volume [33]. Industrial processes typically employ programmable addition protocols that vary the addition rate based on real-time monitoring of precipitation parameters [19]. Particle size distribution control represents a major challenge in industrial barium thiocyanate production [33] [35]. Research has shown that particle size distribution follows lognormal patterns when nucleation rates decay over time while crystal growth continues [33]. Industrial processes employ seeding strategies and controlled aging periods to achieve desired particle size distributions [35]. Ionic strength effects have been extensively studied in the context of industrial precipitation optimization [33]. The presence of background electrolytes significantly influences nucleation kinetics and crystal growth rates [33]. Industrial processes must account for the ionic strength contributions of all species present in the reaction medium, including byproducts and process water impurities [33]. Quality control measures in industrial production rely on real-time monitoring of precipitation parameters [19] [35]. Advanced analytical techniques including dynamic light scattering, conductivity measurements, and turbidity monitoring provide continuous feedback on precipitation progress [35]. These measurements enable automated adjustment of process parameters to maintain consistent product quality [19]. Hydration Control in Large-Scale ProductionHydration control represents one of the most critical aspects of industrial barium thiocyanate production, as the compound readily forms various hydrated phases depending on environmental conditions [12] [24]. The trihydrate form Ba(SCN)₂·3H₂O represents the most thermodynamically stable phase under normal atmospheric conditions and is typically the target product for commercial applications [12] [24]. Industrial hydration control strategies must address the hygroscopic nature of anhydrous barium thiocyanate, which readily absorbs moisture from the atmosphere to form hydrated phases [12]. The compound exhibits a strong thermodynamic driving force toward hydration, making it essential to control water activity throughout the production process [24]. Water activity management in industrial processes requires sophisticated environmental control systems [24]. Production facilities typically maintain relative humidity levels below 20% in processing areas to prevent uncontrolled hydration [24]. Dehumidification systems employing desiccant materials or refrigeration cycles are commonly used to maintain these low humidity conditions [24]. The crystallization temperature significantly influences the final hydration state of the product [12] [24]. Research has demonstrated that crystallization at temperatures above 60°C tends to favor formation of lower hydrate phases, while room temperature crystallization predominantly yields the trihydrate [24]. Industrial processes exploit this temperature dependence to control product hydration state [12]. Aging protocols in industrial production are designed to promote formation of the desired hydration state while ensuring complete crystallization [12]. Controlled aging periods of 1-4 hours at specific temperature and humidity conditions allow for equilibration of the hydration state [24]. The aging environment must be carefully controlled to prevent contamination while promoting the desired phase transformation [12]. Drying procedures for industrial barium thiocyanate production require careful optimization to achieve the desired hydration state without thermal decomposition [24]. Temperatures of 80-120°C are typically employed for controlled dehydration, with the specific temperature and duration selected based on the target hydration state [24]. Vacuum drying systems can reduce the required temperatures while maintaining efficient water removal [12]. Storage and handling protocols for industrial-scale production must account for the hygroscopic nature of the product [24]. Sealed container systems with desiccant materials are employed to maintain product stability during storage and transportation [24]. The container materials must be chemically compatible with barium thiocyanate while providing adequate moisture barrier properties [12]. Process monitoring for hydration control typically employs thermogravimetric analysis and Karl Fischer titration to determine water content in real-time [24]. These analytical techniques enable process operators to adjust conditions to maintain the desired hydration state throughout production [12]. Automated sampling systems can provide continuous monitoring of hydration levels without manual intervention [24]. Environmental compliance considerations in industrial hydration control focus on minimizing water usage and managing humid air streams from drying operations [24]. Closed-loop drying systems can recover and recycle process water while maintaining the required humidity control [12]. Heat recovery systems can improve energy efficiency while maintaining optimal drying conditions [24].

UNII

3412AZ8I1A

Related CAS

463-56-9 (Parent)

Other CAS

2092-17-3

Wikipedia

Barium thiocyanate

General Manufacturing Information

Thiocyanic acid, barium salt (2:1): INACTIVE

Dates

Last modified: 02-18-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|